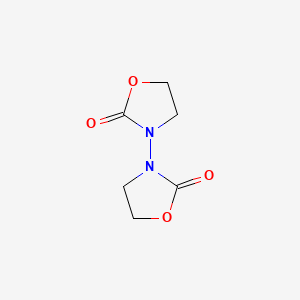

3,3'-bi-1,3-Oxazolidine-2,2'-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89533-03-9 |

|---|---|

Formule moléculaire |

C6H8N2O4 |

Poids moléculaire |

172.14 g/mol |

Nom IUPAC |

3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |

Clé InChI |

HTTOAZGYFLWWHP-UHFFFAOYSA-N |

SMILES canonique |

C1COC(=O)N1N2CCOC2=O |

Origine du produit |

United States |

Reaction Mechanisms and Pathways Involving 3,3 Bi 1,3 Oxazolidine 2,2 Dione

Fundamental Reactivity of the Oxazolidinone Ring System

The 1,3-oxazolidin-2-one ring is a versatile heterocyclic motif characterized by specific reactive sites. The carbonyl carbon (C2 position) is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic attack, a common pathway for the cleavage of the ring. For instance, in related N-acyl oxazolidinones, nucleophiles such as the hydroperoxide anion (from LiOH/H₂O₂) attack the exocyclic acyl carbonyl, but attack at the ring's carbamate (B1207046) carbonyl can also occur, leading to ring opening. This suggests that under basic hydrolytic conditions, 3,3'-bi-1,3-oxazolidine-2,2'-dione would be susceptible to cleavage at the C2-position of one or both rings, ultimately leading to the formation of ethanolamine (B43304) and hydrazine (B178648) derivatives after subsequent reactions.

The nitrogen atom of a simple oxazolidinone can be deprotonated to form a nucleophilic anion, which readily undergoes N-acylation. However, in this compound, the nitrogen atoms are already part of a diacylhydrazine structure, which significantly reduces their nucleophilicity due to the delocalization of the lone pairs across two carbonyl groups.

The oxazolidinone ring itself is relatively stable but can be opened under various conditions, including strong base-catalyzed hydrolysis or reductive cleavage. For example, electroreductive methods have been shown to cleave the C(sp³)–O bond in other 1,3-oxazolidin-2-ones to produce β-amino acids.

Inter-Ring Electronic Interactions and Conformational Dynamics

In the solid state, simple N,N'-diacylhydrazines like 1,2-diformylhydrazine (B1218853) are known to adopt a planar conformation. a2bchem.commolaid.com This planarity maximizes the conjugation between the nitrogen lone pairs and the adjacent carbonyl groups. It is highly probable that this compound also favors a relatively planar arrangement of the N-C=O units in its lowest energy state.

The dihedral angle between the planes of the two rings is a critical parameter. Due to lone pair-lone pair repulsion, a completely eclipsed conformation is disfavored. Instead, the molecule likely adopts a conformation where the two oxazolidinone rings are either anti or gauche with respect to each other around the N-N bond, with the anti-periplanar conformation being the most sterically and electronically favorable. This arrangement minimizes lone-pair repulsion while maintaining p-orbital overlap with the carbonyls.

Table 1: Predicted and Analogous Bond Parameters for the N,N'-Diacylhydrazine Core Data for 1,2-diformylhydrazine is from X-ray crystallography and serves as a model for the core of this compound.

| Parameter | 1,2-Diformylhydrazine a2bchem.com | Predicted for this compound |

| N-N Bond Length | 1.38 Å | ~1.38 - 1.40 Å |

| N-C Bond Length | 1.33 Å | ~1.34 - 1.36 Å |

| C=O Bond Length | 1.24 Å | ~1.22 - 1.24 Å |

| O=C-N Bond Angle | Not Reported | ~120° - 122° |

| C-N-N Bond Angle | Not Reported | ~118° - 120° |

Tautomeric Equilibria and Intramolecular Proton Transfer Processes

Tautomerism involves the migration of a proton accompanied by a switch of a single and adjacent double bond. For this compound, there are no readily available acidic protons on the heterocyclic rings or the nitrogen atoms that could participate in common tautomeric equilibria, such as keto-enol or amide-imidic acid tautomerism. The methylene (B1212753) protons on the oxazolidinone rings (C4 and C5 positions) are not activated enough to be considered acidic under normal conditions.

Intramolecular proton transfer is also highly unlikely. The nitrogen atoms, being part of a diacylhydrazine system, have their lone pair electrons significantly delocalized into the two adjacent carbonyl groups. This delocalization greatly reduces the basicity of the nitrogen atoms. While amines are basic, amides are generally not, and diacylhydrazines are even less so. chemmethod.com Therefore, the energy barrier for a proton to transfer from any part of the molecule to one of the nitrogen atoms would be prohibitively high. If the molecule were to be protonated by a strong external acid, the protonation would preferentially occur at one of the carbonyl oxygen atoms, which are the most electron-rich and basic sites in the molecule.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

While no specific kinetic or mechanistic studies for this compound have been published, its reactivity can be inferred from related systems. Kinetic studies on the hydrolysis of other amides and carbamates show that the rate is highly dependent on pH and temperature. The hydrolysis of the carbamate linkages in this compound would likely proceed via a bimolecular mechanism involving nucleophilic attack of water or hydroxide (B78521) ion at the electrophilic carbonyl carbon.

Spectroscopic analysis would be key to confirming the molecule's conformational properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide critical data.

Table 2: Predicted Spectroscopic Data for this compound These are predicted values based on characteristic regions for oxazolidinones and diacylhydrazines, as direct experimental data is not available in the cited literature.

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Rationale |

| FT-IR | C=O Stretch (Amide I) | 1785 - 1765 cm⁻¹ | The carbonyl group within the five-membered oxazolidinone ring typically appears at a high frequency. The N-N bond may slightly lower this compared to a standard N-acyl oxazolidinone. |

| C-O-C Stretch | 1250 - 1180 cm⁻¹ | Characteristic stretching of the ether linkage within the oxazolidinone ring. | |

| N-N Stretch | 1100 - 1000 cm⁻¹ | The N-N stretch is often weak and difficult to assign definitively. | |

| ¹H-NMR | -O-CH₂- | 4.5 - 4.2 ppm | Protons on C5, adjacent to the ring oxygen. |

| -N-CH₂- | 4.0 - 3.6 ppm | Protons on C4, adjacent to the ring nitrogen. | |

| ¹³C-NMR | C=O (Carbamate) | 155 - 152 ppm | The carbonyl carbon of the oxazolidinone ring. |

| -O-CH₂- | 70 - 65 ppm | Carbon atom C5, adjacent to the ring oxygen. | |

| -N-CH₂- | 48 - 42 ppm | Carbon atom C4, adjacent to the ring nitrogen. |

In ¹H-NMR, the two methylene groups (-N-CH₂- and -O-CH₂-) would likely appear as two distinct triplets, assuming free rotation on the NMR timescale. Hindered rotation around the N-N bond at low temperatures could potentially lead to more complex spectra, with broadening or splitting of these signals as different conformers become observable.

Advanced Spectroscopic and Structural Characterization of 3,3 Bi 1,3 Oxazolidine 2,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3,3'-bi-1,3-oxazolidine-2,2'-dione, ¹H and ¹³C NMR spectroscopy would provide definitive information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two sets of methylene (B1212753) protons (-CH₂-) in the oxazolidinone rings. The protons of the N-CH₂ group would likely appear at a different chemical shift compared to the O-CH₂ group due to the differing electronic environments.

In the ¹³C NMR spectrum, three distinct signals are anticipated. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. The two methylene carbons (-CH₂-) of the oxazolidinone ring would also give rise to separate signals.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | Triplet | -N-CH₂- |

| ¹H | 4.3 - 4.8 | Triplet | -O-CH₂- |

| ¹³C | ~155 | - | C=O |

| ¹³C | ~45 | - | -N-CH₂- |

| ¹³C | ~65 | - | -O-CH₂- |

Note: These are predicted values based on known shifts for similar oxazolidinone structures and may vary from experimental values.

Dynamic NMR studies could also provide insights into the conformational flexibility of the two oxazolidinone rings and the rotational barrier around the N-N bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the key carbonyl and ether functionalities.

The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the cyclic carbamate (B1207046) group, typically appearing in the region of 1750-1780 cm⁻¹. Other significant bands would include the C-O-C stretching vibrations of the ether linkage within the ring and the C-N stretching vibrations.

Raman spectroscopy, being complementary to FT-IR, would also be valuable. The symmetric stretching of the non-polar N-N bond, which might be weak or absent in the IR spectrum, could potentially be observed in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1750 - 1780 | FT-IR, Raman |

| C-O-C Stretch | 1100 - 1200 | FT-IR, Raman |

| C-N Stretch | 1200 - 1300 | FT-IR, Raman |

| N-N Stretch | (Potentially low intensity) | Raman |

Diffraction Techniques for Solid-State Structure Determination (X-Ray Crystallography)

Although a crystal structure for this compound is not publicly documented, analysis of related structures, such as 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one, reveals that the oxazolidinone ring can adopt various conformations, including twisted and envelope forms. researchgate.net The dihedral angles between the two rings and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, would also be elucidated. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Microscopic Techniques for Morphological and Elemental Analysis (SEM, TEM, EDX)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale. For this compound, SEM would reveal the particle shape, size distribution, and surface texture of the crystalline or powdered form of the compound. TEM could provide higher resolution images, potentially revealing details about the crystal lattice.

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these microscopic techniques can perform elemental analysis. An EDX spectrum of this compound would confirm the presence of carbon, nitrogen, and oxygen in the sample and could be used to assess its elemental purity.

Thermal Analysis for Understanding Decomposition and Phase Transitions (TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of a compound.

A TGA of this compound would show the weight loss of the compound as a function of temperature. This would help in determining its decomposition temperature and identifying any stable intermediates formed during the process. Studies on related bis-tetrazole and bis-triazole derivatives have shown that the thermal stability is influenced by the nature of the linkage between the heterocyclic rings. researchgate.net

DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect exothermic and endothermic processes such as melting, crystallization, and decomposition. The DTA curve for this compound would provide information on its melting point and the energetics of its decomposition.

Theoretical and Computational Investigations of 3,3 Bi 1,3 Oxazolidine 2,2 Dione

Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the cornerstone for understanding the electronic properties of a molecule. For 3,3'-bi-1,3-oxazolidine-2,2'-dione, such studies would elucidate the distribution of electron density, the nature of chemical bonds, and provide insights into its reactivity.

Key parameters that would be calculated include:

Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis would provide detailed information about the bonding within the molecule, including hybridization, bond orders, and charge distribution.

Table 1: Hypothetical Quantum Chemical Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Chemical Hardness | 3.15 eV |

| Electronegativity | 4.35 eV |

| Electrophilicity Index | 3.01 eV |

Conformational Analysis and Potential Energy Surface Mapping

The N-N single bond in this compound allows for rotational isomerism, leading to different spatial arrangements of the two oxazolidinone rings. A thorough conformational analysis would be essential to identify the most stable conformers and the energy barriers between them.

This would typically involve:

Scanning the Potential Energy Surface (PES): By systematically rotating the dihedral angle around the N-N bond and calculating the energy at each step, a one-dimensional PES can be generated. This reveals the energy minima corresponding to stable conformers and the transition states connecting them.

Geometry Optimization: The structures corresponding to the energy minima on the PES would be fully optimized to determine their precise geometries and relative energies.

Studies on analogous systems, such as [3,3'-bi-1,3-thiazolidine]-4,4'-dione, have shown that the two heterocyclic rings often adopt an orthogonal disposition in the ground state. nih.gov A similar arrangement might be expected for the oxazolidinone counterpart.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as in a solvent. For this compound, MD simulations could provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Intermolecular Interactions: In a condensed phase, how multiple molecules of this compound interact with each other. This is crucial for understanding its bulk properties.

Flexibility and Dynamics: MD simulations can reveal the flexibility of the molecule over time, including the rotation around the N-N bond and the puckering of the oxazolidinone rings.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. For this compound, the following could be computed:

Vibrational Frequencies (IR and Raman): Calculations of vibrational frequencies can help in assigning the peaks in experimental infrared and Raman spectra to specific molecular motions.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the structure of a molecule and assigning the resonances in the experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Spectrum | Key Predicted Feature |

| IR | C=O stretching frequency around 1750-1780 cm-1 |

| 1H NMR | Distinct signals for the CH2 groups of the oxazolidinone rings |

| 13C NMR | Signal for the carbonyl carbon around 155-160 ppm |

| UV-Vis | λmax predicted in the UV region |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational studies could explore:

Synthesis Reactions: Modeling the reaction pathways for the synthesis of the molecule could help in optimizing reaction conditions and understanding the formation of byproducts.

Decomposition Pathways: Investigating the thermal or photochemical decomposition of the molecule.

Reactions with Other Molecules: If this compound is used as a reactant or a catalyst, computational modeling could map out the entire reaction mechanism, providing valuable insights into its chemical utility. For instance, oxazolidinone derivatives are known to participate in various reactions, including cycloadditions. nih.gov

Applications of 3,3 Bi 1,3 Oxazolidine 2,2 Dione and Its Derivatives in Chemical Science

Catalysis and Organocatalysis

The inherent structural features of 3,3'-bi-1,3-oxazolidine-2,2'-dione, including the presence of multiple heteroatoms and carbonyl groups, suggest its potential as a ligand or catalyst. Research into the catalytic applications of oxazolidine (B1195125) derivatives is an active field, with a focus on leveraging their stereochemical and electronic properties.

Asymmetric Catalysis Utilizing Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the parent this compound is achiral, the introduction of chiral centers into its backbone can generate derivatives with potential applications as chiral ligands. The broader class of chiral oxazolidinones has been successfully employed in various asymmetric transformations. For instance, chiral α,β-unsaturated oxazolidin-2-one derivatives have been utilized as dienophiles in asymmetric Diels-Alder reactions catalyzed by chiral iron(III)-bipyridine diol complexes, affording high yields and enantioselectivities of the resulting cycloadducts. nih.gov However, specific studies detailing the synthesis and application of chiral derivatives of this compound as ligands in asymmetric catalysis are not extensively documented in the current scientific literature. The principle remains that by introducing chirality, for example, through the use of chiral amino alcohols in the synthesis of the bi-oxazolidinedione structure, new chiral ligands could be developed for asymmetric metal-catalyzed or organocatalytic reactions.

Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy for improving catalyst recyclability and simplifying product purification. The structure of this compound presents opportunities for anchoring to solid supports. For instance, the nitrogen or oxygen atoms could serve as coordination sites for metal catalysts, which are then immobilized.

While direct examples of heterogenized this compound catalysts are scarce, the solid-phase synthesis of general 1,3-oxazolidine derivatives has been reported. doi.org In these methods, oxazolidine structures are assembled on a resin support, demonstrating the feasibility of attaching such heterocyclic systems to a solid phase. This approach could theoretically be extended to this compound, where it could be functionalized and attached to a polymer or silica (B1680970) support to act as a heterogeneous ligand or catalyst.

Role in Multicomponent Reaction Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The oxazolidine scaffold itself is often the product of MCRs. For example, the synthesis of multi-substituted 1,3-oxazolidine derivatives has been achieved through efficient multicomponent reactions. nih.govbeilstein-journals.org

While there is extensive research on MCRs that produce oxazolidine derivatives, the use of this compound or its derivatives as catalysts for multicomponent reactions is not a widely reported area of investigation. The potential for this compound to act as an organocatalyst in MCRs, perhaps by activating substrates through hydrogen bonding or Lewis base interactions, remains an area for future exploration.

Reagents and Intermediates in Organic Synthesis

The chemical reactivity of this compound allows it to serve as a building block or precursor in the synthesis of more complex molecules. The two oxazolidinone rings can be manipulated to introduce specific functionalities.

Utility in the Construction of Complex Organic Molecules

The oxazolidinone moiety is a key structural feature in a number of biologically active compounds, including the antibiotic linezolid. The synthesis of such complex molecules often relies on the use of chiral oxazolidinone-containing building blocks. For example, the diastereoselective reaction of chiral 1,3-oxazolidines with Grignard reagents has been employed as a key step in the enantioselective synthesis of piperidine (B6355638) alkaloids like (-)-coniine (B1195747) and (-)-dihydropinidine. clockss.org

Although direct application of this compound in the total synthesis of a specific complex natural product is not prominently featured in the literature, its structural components suggest its potential as a synthon. Cleavage of the N-N bond could, in principle, provide access to functionalized oxazolidinone monomers.

Precursors for Specific Chemical Transformations and Functional Groups

The oxazolidinone ring is susceptible to various chemical transformations, making it a useful precursor for different functional groups. For instance, hydrolysis of the oxazolidinone ring can yield amino alcohols, which are valuable synthetic intermediates. The N-acyl group of an oxazolidinone can act as a chiral auxiliary, directing stereoselective reactions on an attached substrate, and can be subsequently cleaved.

Materials Science and Polymer Chemistry Applications

Development of Monomers for Polymeric Systems

The bifunctional nature of this compound, possessing two oxazolidinone rings, makes it an intriguing candidate as a monomer for the synthesis of novel polymeric systems. The oxazolidinone moiety can be incorporated into polymer backbones to impart specific properties such as high thermal stability and improved mechanical performance. researchgate.netrwth-aachen.de

Polyoxazolidinones are an emerging class of high-performance polymers that can be considered a subclass of polyurethanes. researchgate.net These polymers are noted for their high glass transition temperatures and thermal stability, making them suitable for high-temperature engineering applications. researchgate.netrwth-aachen.de The synthesis of polyoxazolidinones is often achieved through the reaction of diisocyanates and diepoxides. rwth-aachen.de While this remains a primary route, research into alternative, non-isocyanate routes is expanding. One such approach involves the use of CO2-based bis(α-alkylidene cyclic carbonate)s and diamines. researchgate.net

Although direct polymerization of this compound is not extensively documented in publicly available literature, the chemistry of related bis(alkylidene oxazolidone) monomers provides a clear precedent for its potential. For instance, bis(alkylidene oxazolidone)s derived from α-alkylidene cyclic carbonates and various diamines have been successfully polymerized with thiols to create cross-linked materials. researchgate.net These polymers exhibit high transparency and are part of a move towards recyclable CO2-based thermosets. researchgate.net

The properties of polyoxazolidinones can be tuned by the choice of monomers. The incorporation of rigid spirocyclic linkers can lead to high thermal stability, though often with limited solubility. researchgate.net To address this, solubilizing side chains, such as alkyl and alkoxy groups, have been incorporated into the polymer structure, enhancing their processability in organic solvents without significantly compromising their thermal properties. researchgate.net The table below summarizes the properties of some modified polyoxazolidinones, illustrating the impact of structural modifications on their thermal characteristics.

| Polymer System | Monomers | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Key Properties |

|---|---|---|---|---|

| Spirocyclic Polyoxazolidinone | CO2-based bis(α-alkylidene cyclic carbonate) and diamine | 85–119 °C | Up to 400 °C | High thermal stability, limited solubility |

| Soluble Polyoxazolidinone | Spirocyclic monomers with alkyl/alkoxy side chains | Not specified | Improved by 76–102 °C upon dehydration | Improved solubility in organic solvents |

| Cross-linked Polyoxazolidinone | Bis(alkylidene oxazolidone) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | Not applicable (thermoset) | Not specified | High transparency, potential for recyclability |

The potential polymerization of this compound could lead to linear polymers with regularly spaced oxazolidinone units, potentially offering a unique combination of properties. The N-N bond linking the two rings would provide a distinct point of flexibility and reactivity compared to other polyoxazolidinones.

Integration into Organic Electronic Devices and Semiconductors

The application of oxazolidinone-containing compounds in organic electronics is an area of growing interest. While there is no direct research demonstrating the use of this compound as a semiconductor, the electronic properties of the oxazolidinone ring and related heterocyclic structures suggest potential in this field. The development of novel organic semiconductors is crucial for advancing technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The key features of a molecule that make it a good candidate for an organic semiconductor include a π-conjugated system, the ability to form ordered structures for efficient charge transport, and appropriate energy levels (HOMO and LUMO) for charge injection and transport. While this compound itself lacks an extended π-conjugated system, it can be functionalized with aromatic or other conjugated groups to enhance its electronic properties.

Computational studies on related molecules like thiazolidine-2,4-dione derivatives have been used to predict their potential as VEGFR-2 inhibitors and have provided insights into their 3D geometry, reactivity, and electronic characteristics through DFT analyses. rsc.org Similar computational approaches could be applied to this compound and its derivatives to predict their suitability for electronic applications. These studies could help in designing molecules with optimized electronic properties.

The oxazolidinone ring is polar, which can influence the molecular packing in the solid state. This could potentially be exploited to control the morphology of thin films, a critical factor in the performance of organic electronic devices. Furthermore, the ability of the oxazolidinone moiety to participate in hydrogen bonding and other non-covalent interactions could be used to direct the self-assembly of molecules into well-ordered structures conducive to charge transport.

Supramolecular Chemistry and Host-Guest Complexation Studies

Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent interactions, is another area where this compound and its derivatives could find significant applications. unibo.itmdpi.comtechniques-ingenieur.fr The ability of molecules to form well-defined assemblies is fundamental to the development of new materials with tailored properties, including gels, liquid crystals, and molecular sensors. unibo.it

The oxazolidinone ring contains several features that make it an excellent building block for supramolecular chemistry. The carbonyl group can act as a hydrogen bond acceptor, while the N-H group in unsubstituted oxazolidinones can act as a hydrogen bond donor. In this compound, the two carbonyl groups are potential sites for hydrogen bonding with complementary guest molecules.

A notable example of the role of oxazolidinones in supramolecular chemistry comes from the study of oxazolidinone-containing pseudopeptides. unibo.itnih.gov It has been demonstrated that the incorporation of a 4-methyl-5-carboxy-oxazolidin-2-one (Oxd) moiety into a peptide chain promotes the formation of fiber-like materials. nih.gov These materials self-assemble into organized structures such as β-sheets or supramolecular helices, driven by a combination of π-stacking interactions and intermolecular N-H···O=C bonds. nih.gov This work highlights the strong tendency of the oxazolidinone scaffold to induce aggregation and form supramolecular materials. unibo.it Some of these molecules have been shown to be effective low-molecular-weight gelators, capable of forming both organogels and hydrogels. nih.gov

The rigid and defined structure of this compound could make it a suitable host molecule for specific guests. The two oxazolidinone rings are connected by a single N-N bond, which allows for some conformational flexibility. This could enable the molecule to adopt a conformation that creates a binding pocket for a guest molecule. The recognition process would likely be driven by a combination of hydrogen bonding to the carbonyl oxygens and shape complementarity.

The table below summarizes the supramolecular properties of some oxazolidinone-containing systems, providing a basis for predicting the behavior of this compound.

| System | Key Structural Feature | Supramolecular Behavior | Driving Forces |

|---|---|---|---|

| Oxazolidinone-containing pseudopeptides | 4-methyl-5-carboxy-oxazolidin-2-one (Oxd) moiety | Formation of fibers, gels (organo- and hydrogels) | π-stacking, intermolecular N-H···O=C hydrogen bonds |

| Fmoc-L-Phe-D-pGlu-OH | Pseudodipeptide with a glutamic acid-derived oxazolidinone | Hydrogelator in phosphate-buffered saline (PBS) | Self-assembly into fibrous networks |

| Boc-L-Phe-D-Oxd-L-Phe-OBn | Pseudopeptide with a central oxazolidinone moiety | Good organogelator | Self-assembly driven by the oxazolidinone scaffold |

Future Perspectives in Research on 3,3 Bi 1,3 Oxazolidine 2,2 Dione

Emerging Synthetic Strategies and Methodologies

The development of efficient and sustainable synthetic routes to 3,3'-bi-1,3-oxazolidine-2,2'-dione is a primary area of future research. Drawing inspiration from the synthesis of other oxazolidinones and N,N'-linked heterocycles, several promising strategies can be envisioned.

Green chemistry principles will likely guide the development of new synthetic protocols. For instance, the utilization of carbon dioxide (CO2) as a C1 source for the formation of the oxazolidinone ring is a highly attractive and environmentally benign approach. Research into catalytic systems that can efficiently incorporate CO2 into precursor molecules will be crucial. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents could significantly enhance the sustainability of the synthesis. mdpi.com

The synthesis of bis(oxazolidinone) derivatives has been reported through various methods, including the reaction of oligoethylene glycol diglycidyl ethers with isocyanates catalyzed by lithium bromide. rsc.orgnih.gov Future work could adapt such methodologies to construct the this compound core. Additionally, multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials, offer a powerful tool for the efficient synthesis of this and related compounds. researchgate.net The development of novel catalytic systems, potentially based on earth-abundant metals, for these transformations will be a key research focus.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Emerging Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages |

| CO2 Fixation | Diamine precursors | Utilization of a renewable C1 source, high atom economy. |

| Catalytic Cyclization | Di-epoxide and a nitrogen source | Potential for high yields and stereocontrol. |

| Multicomponent Reactions | Simple, readily available starting materials | High efficiency, reduced waste generation. |

| Solid-Phase Synthesis | Resin-bound precursors | Facilitates purification and automation. mdpi.com |

Exploration of Novel Catalytic Functions and Sustainable Processes

The unique structural features of this compound, particularly the presence of two nitrogen and four oxygen atoms, suggest its potential as a ligand in catalysis. The development of chiral versions of this molecule could open doors to its application in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

The related class of bis(oxazoline) ligands has been extensively used in a variety of enantioselective catalytic reactions. semanticscholar.orgacs.orgnih.gov Future research could explore whether this compound and its derivatives can act as effective ligands for transition metals in reactions such as hydrogenations, cycloadditions, and cross-coupling reactions. The N,N'-linkage could provide a unique bite angle and electronic environment for the metal center, potentially leading to novel reactivity and selectivity.

Furthermore, the development of recyclable catalytic systems is a cornerstone of sustainable chemistry. Immobilizing this compound or its metal complexes on solid supports could lead to heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Advanced Materials Development and Functionalization

The dimeric nature of this compound makes it an interesting building block for the development of new polymers and functional materials. Bisoxazolidines are known to be used as performance modifiers in polyurethane coatings. organic-chemistry.org The two oxazolidinone rings in this compound could act as cross-linking agents or monomers in polymerization reactions, leading to materials with unique thermal and mechanical properties.

The functionalization of polymers with oxazoline-containing moieties is a well-established strategy for creating materials with tailored properties for biomedical applications. researchgate.netkit.edumsesupplies.comacs.org Future research could investigate the incorporation of the this compound unit into polymer backbones or as pendant groups. This could lead to the development of novel hydrogels, drug delivery systems, or biocompatible coatings. The potential for the oxazolidinone rings to undergo ring-opening polymerization could also be explored to create new classes of polyurethanes or other polymers.

Integration of Advanced Theoretical Approaches for Predictive Modeling

Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, electronic properties, and reactivity. This theoretical understanding can provide valuable insights into its potential as a ligand, its stability, and its likely reaction pathways.

Molecular modeling can also be used to design and screen potential derivatives of this compound for specific applications. For example, computational docking studies could be used to predict the binding affinity of its metal complexes to the active sites of enzymes, aiding in the design of new catalysts. Similarly, simulations could help in understanding the interactions of this molecule with polymer chains, guiding the development of new materials.

Interdisciplinary Research Opportunities within Chemical Sciences

The versatile nature of the oxazolidinone scaffold suggests numerous opportunities for interdisciplinary research involving this compound.

In the realm of medicinal chemistry , oxazolidinones are a well-established class of antibiotics. mdpi.comrsc.orgelsevierpure.com Future research could explore the potential biological activity of this compound and its derivatives. The unique dimeric structure might lead to novel modes of action or improved pharmacological properties.

In agrochemical science , nitrogen-containing heterocycles are widely used as pesticides and herbicides. openmedicinalchemistryjournal.comnumberanalytics.com The exploration of the biological activity of this compound in an agricultural context could lead to the discovery of new crop protection agents.

The intersection of materials science and catalysis also presents exciting opportunities. The development of catalytically active materials based on polymers functionalized with this compound could lead to innovative solutions for a range of chemical transformations.

Q & A

Q. What are the established synthetic protocols for preparing 3,3'-bi-1,3-Oxazolidine-2,2'-dione derivatives, and how can stereochemical purity be ensured?

Answer: Synthesis typically involves coupling aryl groups to the oxazolidine core via nucleophilic substitution or condensation reactions. For example, 2,2'-diaryl derivatives are synthesized by reacting aryl aldehydes with the oxazolidine precursor under acidic conditions . To ensure stereochemical purity (e.g., distinguishing dl vs. meso isomers):

- Use chiral HPLC for separation.

- Validate configurations via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

- Monitor reaction conditions (e.g., temperature, solvent polarity) to favor desired stereoisomers.

Q. Which analytical techniques are most reliable for characterizing the structural and conformational properties of this compound compounds?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.39 Å) and torsion angles critical for conformational analysis .

- NMR Spectroscopy : Distinguishes dl and meso isomers via coupling constants (e.g., differences) .

- FT-IR : Confirms carbonyl stretching frequencies (~1750 cm) and ring vibrations .

- Reversed-phase TLC : Measures lipophilicity ( values correlate with bioactivity trends) .

Q. What are the critical safety considerations and first aid measures when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact .

- First Aid :

- Eye exposure: Rinse with water for 15 minutes; remove contact lenses if present .

- Inhalation: Move to fresh air; seek medical attention for respiratory distress .

- Waste Disposal : Segregate chemically hazardous waste for professional treatment .

Advanced Research Questions

Q. How does the stereochemical configuration (dl vs. meso) influence the biological activity of this compound derivatives, and what experimental approaches can validate these structure-activity relationships?

Answer:

Q. In cases where conflicting bioactivity data are reported for structurally similar derivatives, what methodological strategies can resolve such discrepancies?

Answer:

- Reassess Purity : Confirm isomer ratios via chiral HPLC and exclude batch variability .

- Control Assay Conditions : Standardize cell lines, solvent carriers (e.g., DMSO concentration), and endpoint measurements .

- Data Harmonization : Use meta-analysis to identify outliers (e.g., inconsistent IC values due to assay sensitivity) .

Q. How can computational methods aid in the design of novel this compound analogs with enhanced pharmacological profiles?

Answer:

- Molecular Docking : Predict interactions with targets (e.g., COX-2 active site) using software like AutoDock .

- QSAR Modeling : Optimize substituents (e.g., electron-withdrawing groups) to enhance lipophilicity and binding affinity .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics and toxicity early in design .

Data Contradiction Analysis

Q. How to address inconsistencies in reported anti-inflammatory potencies of this compound derivatives across studies?

Answer:

- Replicate Experiments : Use identical isomer ratios (e.g., pure meso vs. dl mixtures) .

- Cross-Validate Assays : Compare results across in vitro (e.g., RAW 264.7 cells) and in vivo (e.g., carrageenan-induced edema) models .

- Control Lipophilicity : Standardize TLC protocols to ensure consistent measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.